molecular formula C6H4F4N2 B1292829 3-Fluoro-5-(trifluoromethyl)pyridin-2-amine CAS No. 852062-17-0

3-Fluoro-5-(trifluoromethyl)pyridin-2-amine

Cat. No. B1292829
M. Wt: 180.1 g/mol
InChI Key: HAVVQRHBCUBQGG-UHFFFAOYSA-N
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Description

The compound "3-Fluoro-5-(trifluoromethyl)pyridin-2-amine" is a fluorinated pyridine derivative, which is a class of compounds known for their diverse applications in pharmaceuticals, agrochemicals, and materials science. The presence of fluorine atoms in the molecule can significantly alter its physical and chemical properties, making it a valuable target for synthesis and application in various chemical reactions.

Synthesis Analysis

The synthesis of fluorinated pyridines, such as "3-Fluoro-5-(trifluoromethyl)pyridin-2-amine," can be achieved through several methods. One approach involves the C-F bond cleavage of anionically activated fluoroalkyl groups, as described in a new strategy for synthesizing poly-substituted pyridines . This method allows for the formation of 2,6-disubstituted 4-amino pyridines under metal-free conditions, which is a significant advantage in terms of cost and environmental impact.

Molecular Structure Analysis

The molecular structure of fluorinated pyridines is characterized by the presence of fluorine atoms, which can influence the electronic distribution and steric hindrance within the molecule. For instance, the tris(2-fluoro-6-pyridylmethyl)amine ligand (F3TPA) exhibits a trigonal bipyramidal iron center due to the steric hindrance provided by the three fluorine substituents . This structural feature is crucial for the ligand's coordination properties and reactivity.

Chemical Reactions Analysis

Fluorinated pyridines participate in various chemical reactions, leveraging the unique reactivity of the fluorine atoms. For example, the F3TPA ligand reacts instantaneously with molecular dioxygen to afford dinuclear species, demonstrating the ligand's potential in oxidation reactions . Additionally, the selective fluorination of 2-aminopyridines in aqueous solution has been achieved with high regioselectivity, indicating the possibility of further functionalizing the pyridine ring at specific positions .

Physical and Chemical Properties Analysis

The introduction of fluorine atoms into the pyridine ring can significantly affect the compound's physical and chemical properties. Fluorinated pyridines often exhibit increased thermal stability, low moisture absorption, and high hygrothermal stability, as seen in the synthesis of soluble fluoro-polyimides derived from fluorinated aromatic diamines . These properties make fluorinated pyridines particularly attractive for the development of advanced materials with enhanced performance characteristics.

Scientific Research Applications

Synthesis of Pyridine Derivatives

A novel strategy for synthesizing poly-substituted 3-H, 3-F, and 3-trifluoromethyl pyridines was developed, leveraging the C-F bond breaking of the anionically activated fluoroalkyl group. This method yields a series of 2,6-disubstituted 4-amino pyridines under metal-free conditions, providing a valuable supplement to pyridine synthesis (Chen et al., 2010).

Fluorination of Pyridines and Diazines

An innovative method for the site-selective fluorination of a single carbon-hydrogen bond in pyridines and diazines using silver(II) fluoride was introduced. This approach enables the synthesis of fluorinated derivatives of medicinally important compounds at room temperature, expanding the utility of fluorinated heterocycles in pharmaceuticals, agrochemicals, and materials (Fier & Hartwig, 2013).

Radiopharmaceutical Applications

The compound was utilized in the synthesis of [18 F]MK-6240, a radiopharmaceutical for PET imaging of neurofibrillary tangles, highlighting its potential in diagnosing neurodegenerative diseases. The automated radiosynthesis process adheres to Current Good Manufacturing Practices, underscoring its viability for clinical research (Collier et al., 2017).

Catalytic Efficiencies in Amination Reactions

The compound's derivatives were used to compare the catalytic efficiencies of palladium(0) and copper(I) complexes in the amination of bromopyridines, demonstrating its applicability in preparing N-pyridyl derivatives. This highlights the compound's role in enhancing synthetic methodologies for organic chemistry (Lyakhovich et al., 2019).

Synthesis of Trifluoromethylated Analogues

A process for creating trifluoromethylated analogues of dihydroorotic acid from 4-(trifluoromethyl)pyrimidin-2(1H)-ones was developed, showcasing the compound's versatility in synthesizing new analogues for potential therapeutic applications. This synthesis path offers a glimpse into the compound's utility in medicinal chemistry (Sukach et al., 2015).

Safety And Hazards

The compound is classified as hazardous according to the 2012 OSHA Hazard Communication Standard . It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

Future Directions

Trifluoromethylpyridine derivatives, such as “3-Fluoro-5-(trifluoromethyl)pyridin-2-amine”, have gained significant interest in the field of agrochemical and pharmaceutical compounds . They are key structural ingredients for the development of many such compounds . Therefore, the demand for these derivatives is expected to increase in the future .

properties

IUPAC Name

3-fluoro-5-(trifluoromethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F4N2/c7-4-1-3(6(8,9)10)2-12-5(4)11/h1-2H,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAVVQRHBCUBQGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1F)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30648636
Record name 3-Fluoro-5-(trifluoromethyl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30648636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-5-(trifluoromethyl)pyridin-2-amine

CAS RN

852062-17-0
Record name 3-Fluoro-5-(trifluoromethyl)-2-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=852062-17-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Fluoro-5-(trifluoromethyl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30648636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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